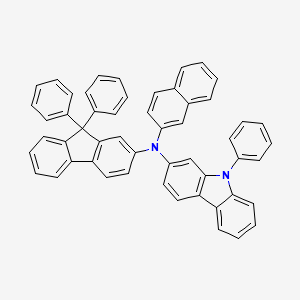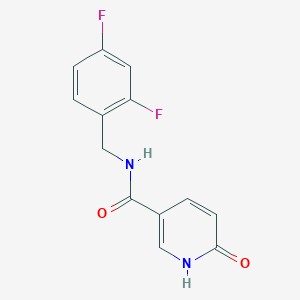
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the carbazole core, followed by the introduction of fluorenyl and naphthyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or DMF. The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of organic electronic materials.
Biology and Medicine
While specific biological applications of this compound are not well-documented, carbazole derivatives are known for their potential in medicinal chemistry. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound may be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for use in semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism by which N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Phenylcarbazole: A simpler carbazole derivative with similar electronic properties.
9,9-Diphenylfluorene: Shares the fluorenyl group but lacks the carbazole core.
Naphthylamine: Contains the naphthyl group but lacks the carbazole and fluorenyl groups.
Uniqueness
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is unique due to its combination of three distinct aromatic systems: carbazole, fluorene, and naphthalene. This unique structure imparts specific electronic properties that make it valuable in various applications, particularly in organic electronics.
Propiedades
Fórmula molecular |
C53H36N2 |
|---|---|
Peso molecular |
700.9 g/mol |
Nombre IUPAC |
N-(9,9-diphenylfluoren-2-yl)-N-naphthalen-2-yl-9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C53H36N2/c1-4-18-39(19-5-1)53(40-20-6-2-7-21-40)49-26-14-12-24-45(49)46-32-30-43(35-50(46)53)54(42-29-28-37-16-10-11-17-38(37)34-42)44-31-33-48-47-25-13-15-27-51(47)55(52(48)36-44)41-22-8-3-9-23-41/h1-36H |
Clave InChI |
XBNIIICEGFVQOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=C(C=C7)C9=CC=CC=C9N8C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12498332.png)

![N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B12498346.png)
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498366.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B12498373.png)
![1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane](/img/structure/B12498374.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498391.png)
![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B12498399.png)

![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498406.png)
![rel-(3aS,3a'S,8aR,8a'R)-2,2'-(1-phenylpropane-2,2-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B12498412.png)


![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498427.png)
